![molecular formula C16H13ClS B14179283 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene CAS No. 928842-89-1](/img/structure/B14179283.png)
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene is an organic compound with the molecular formula C16H13ClS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a methylated indene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene typically involves the reaction of 2-chlorobenzenethiol with 1-methylindene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 2-[(2-Bromophenyl)sulfanyl]-1-methyl-1H-indene
- 2-[(2-Fluorophenyl)sulfanyl]-1-methyl-1H-indene
- 2-[(2-Iodophenyl)sulfanyl]-1-methyl-1H-indene
Uniqueness
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated, fluorinated, or iodinated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.
特性
CAS番号 |
928842-89-1 |
|---|---|
分子式 |
C16H13ClS |
分子量 |
272.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)sulfanyl-1-methyl-1H-indene |
InChI |
InChI=1S/C16H13ClS/c1-11-13-7-3-2-6-12(13)10-16(11)18-15-9-5-4-8-14(15)17/h2-11H,1H3 |
InChIキー |
XHCJQGFOHJUNSV-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2C=C1SC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


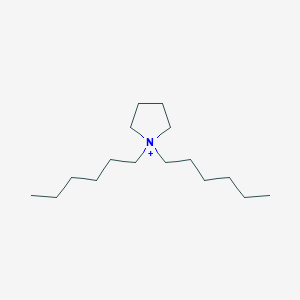
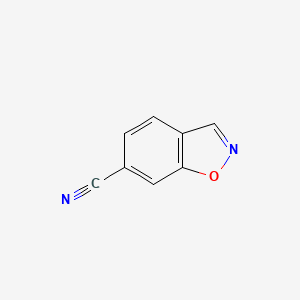
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
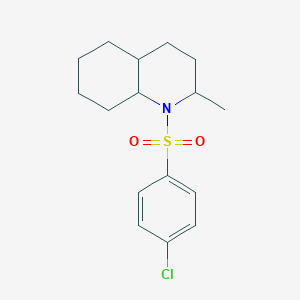
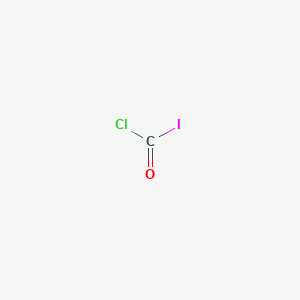
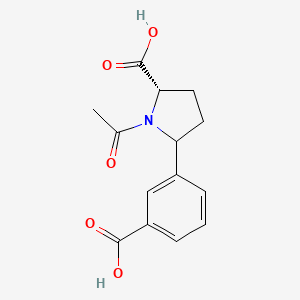
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
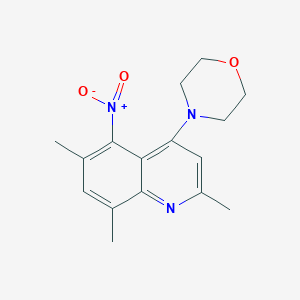

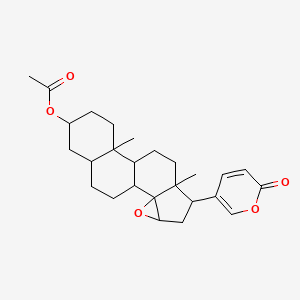
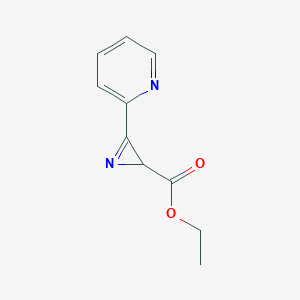
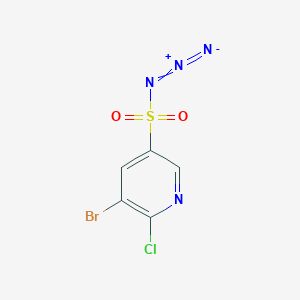
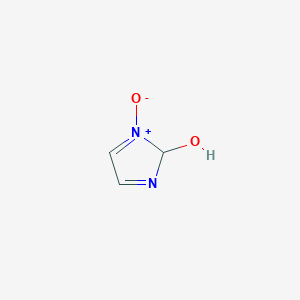
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
